(Z)-3-Phenylacrylonitrile is an organic compound characterized by the presence of a phenyl group attached to a double bond (acrylonitrile) with a nitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 157.17 g/mol. The compound features a conjugated system, which contributes to its chemical reactivity and potential biological activity. The compound is typically represented in its Z configuration, indicating that the phenyl and nitrile groups are on the same side of the double bond, influencing its physical properties and reactivity patterns.
Research indicates that (Z)-3-Phenylacrylonitrile and its derivatives exhibit various biological activities, including:
Several methods for synthesizing (Z)-3-Phenylacrylonitrile have been reported:
(Z)-3-Phenylacrylonitrile has several applications across different fields:
Interaction studies involving (Z)-3-Phenylacrylonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its interactions with biomolecules. For example:
Several compounds share structural similarities with (Z)-3-Phenylacrylonitrile, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Chloro-3-phenylacrylonitrile | Chlorinated derivative | Exhibits enhanced reactivity due to chlorine atom. |
| 2-(Benzothiazol-2-yl)-3-phenylacrylonitrile | Heterocyclic derivative | Displays unique biological activity due to thiazole ring. |
| 3-(2-Naphthyl)acrylonitrile | Naphthalene derivative | Increased aromatic stability and potential applications in dyes. |
| 4-(Trifluoromethyl)phenylacrylonitrile | Fluorinated derivative | Enhanced lipophilicity and altered pharmacokinetics. |
These compounds highlight the unique properties of (Z)-3-Phenylacrylonitrile while demonstrating how modifications can lead to varied reactivity and biological profiles.
Catalytic cross-metathesis represents a powerful synthetic methodology for the preparation of (Z)-3-phenylacrylonitrile, offering precise control over the stereochemistry of the resulting alkene [1]. This approach involves the exchange of alkylidene groups between different alkene molecules through the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes [2]. The development of highly selective catalysts has enabled the stereoselective synthesis of Z-configured alkenes, including (Z)-3-phenylacrylonitrile, with remarkable efficiency and atom economy [1] [2].
Ruthenium-based catalysts have emerged as particularly effective systems for the stereoselective synthesis of (Z)-3-phenylacrylonitrile via cross-metathesis reactions [1]. These catalysts typically feature N-heterocyclic carbene (NHC) ligands that provide the necessary electronic and steric properties to control the stereochemical outcome of the reaction [2] [3]. The development of electronically modified ruthenium-disulfide catalysts has significantly advanced the field, allowing for the generation of Z-configured alkenes with up to 98:2 Z:E diastereoselectivity [1].
Table 1. Performance of Selected Ruthenium Catalysts in the Synthesis of (Z)-3-Phenylacrylonitrile
| Catalyst Type | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| Grubbs II | 5.0 | 8 | 25 | 65:35 | 62 |
| Hoveyda-Grubbs II | 5.0 | 6 | 25 | 70:30 | 68 |
| Z-Selective Ru-Disulfide | 5.0 | 4 | 25 | 95:5 | 78 |
| Modified NHC-Ru Complex | 2.5 | 6 | 30 | 92:8 | 75 |
The effectiveness of ruthenium-based catalysts in promoting Z-selective cross-metathesis can be attributed to their ability to coordinate with the nitrile functionality while maintaining control over the stereochemistry of the forming alkene [4] [5]. Recent advancements have focused on developing catalysts that exhibit enhanced tolerance toward functional groups, including nitriles, which has expanded the scope of substrates amenable to this transformation [5] [3].
Controlling the stereoselectivity in the synthesis of (Z)-3-phenylacrylonitrile represents a significant challenge due to the thermodynamic preference for the E-isomer in most alkene systems [6]. The Z-isomer is typically less stable than its E counterpart by approximately 4 kJ/mol, necessitating kinetic control to achieve high Z-selectivity [7]. Several strategies have been developed to overcome this inherent bias and selectively produce the Z-configured product [2] [6].
The design of catalyst systems with specific steric and electronic properties has proven crucial for achieving high Z-selectivity [6]. For instance, ruthenium catalysts bearing bulky N-heterocyclic carbene ligands can enforce a geometry during the metallacyclobutane intermediate formation that favors the production of Z-alkenes [2]. Additionally, the incorporation of chelating ligands can stabilize reaction intermediates that lead preferentially to Z-configured products [1] [6].
Recent computational studies using density functional theory (DFT) have provided valuable insights into the factors governing stereoselectivity in these transformations [8]. These calculations have revealed that the Z-isomer of certain acrylonitrile derivatives can be stabilized by specific electronic interactions, which can be exploited in catalyst design to enhance Z-selectivity [8] [9]. The preference of certain ruthenium catalysts for Z-alkenes over E-alkenes has been quantified, allowing for the rational selection of catalyst systems based on the desired stereochemical outcome [6].
The Knoevenagel condensation represents one of the most versatile and widely employed methods for the synthesis of (Z)-3-phenylacrylonitrile [10]. This reaction involves the condensation of benzaldehyde with phenylacetonitrile in the presence of a base catalyst, resulting in the formation of a carbon-carbon double bond with concomitant water elimination [10] [11]. The reaction proceeds through the formation of a carbanion intermediate, which subsequently undergoes addition to the carbonyl group followed by dehydration [11] [12].
Several base catalysts have been investigated for this transformation, including organic bases such as piperidine and pyridine, as well as inorganic bases like potassium hydroxide and sodium carbonate [12] [13]. The choice of catalyst significantly influences both the reaction rate and the stereoselectivity, with certain systems favoring the formation of the Z-isomer [10] [13].
Table 2. Comparison of Different Base Catalysts in Knoevenagel Condensation for (Z)-3-Phenylacrylonitrile Synthesis
| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 3 | 87:13 | 83 |
| DMAP | Water | 25 | 1 | 95:5 | 92 |
| KOH | Solvent-free | 25 | 0.05 | 78:22 | 85 |
| Silica Chloride | Solvent-free | 100 | 1 | 91:9 | 90 |
| Ca:Ba Carbonates | Solvent-free | 100 | 1 | 83:17 | 87 |
A particularly noteworthy advancement in this field is the development of stereoselective Knoevenagel condensation protocols that preferentially yield the Z-isomer of 3-phenylacrylonitrile [10]. For instance, researchers have demonstrated that the use of silica chloride as a catalyst under solvent-free conditions can lead to excellent Z-selectivity (91:9 Z:E ratio) with high yields (90%) [10]. Density functional theory (DFT) calculations have revealed that the Z-isomer of certain acrylonitrile derivatives can be stabilized by 2.61 kcal/mol relative to the E-isomer, providing a theoretical basis for the observed stereoselectivity [10].
The mechanism of Z-selectivity in Knoevenagel condensations has been investigated, with evidence suggesting that the reaction proceeds through a kinetically controlled pathway [10] [14]. The initial formation of the carbanion is followed by a stereoselective addition to the carbonyl group, with the subsequent dehydration step occurring with retention of configuration [14] [15]. The presence of specific substituents on the aromatic rings can further enhance Z-selectivity through electronic and steric effects [15] [16].
Microwave-assisted organic synthesis has revolutionized the preparation of (Z)-3-phenylacrylonitrile by significantly reducing reaction times, enhancing yields, and often improving stereoselectivity compared to conventional heating methods [17] [18]. This approach utilizes microwave irradiation to efficiently heat reaction mixtures through direct coupling with polar molecules, resulting in rapid and uniform heating that can dramatically accelerate reaction rates [17] [19].
The application of microwave technology to the synthesis of (Z)-3-phenylacrylonitrile has been particularly successful in the context of Knoevenagel condensation reactions [20]. Under microwave conditions, the condensation of benzaldehyde with phenylacetonitrile can be completed in minutes rather than hours, with excellent yields and enhanced Z-selectivity [18] [20].
Table 3. Comparison of Conventional Heating versus Microwave Irradiation for (Z)-3-Phenylacrylonitrile Synthesis
| Heating Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| Conventional | Piperidine | Ethanol | 78 | 3 h | 87:13 | 83 |
| Microwave | Piperidine | Ethanol | 78 | 5 min | 90:10 | 88 |
| Conventional | HMT | Water | 100 | 2 h | 85:15 | 80 |
| Microwave | HMT | Water | 100 | 3 min | 89:11 | 86 |
| Conventional | DMAP | Water | 25 | 1 h | 95:5 | 92 |
| Microwave | DMAP | Water | 25 | 2 min | 96:4 | 95 |
The enhanced efficiency of microwave-assisted protocols can be attributed to several factors [18]. First, the rapid and uniform heating eliminates temperature gradients within the reaction mixture, preventing local overheating that can lead to decomposition or isomerization [18] [19]. Second, the direct interaction of microwave energy with polar molecules can selectively activate specific components of the reaction, potentially altering reaction pathways and favoring certain stereochemical outcomes [19]. Recent research suggests that microwave irradiation may induce reactivity levels that cannot be duplicated by conventional heating, indicating the possibility of non-thermal "microwave effects" that could influence stereoselectivity [19].
Microwave-assisted protocols have also been successfully applied to other synthetic routes to (Z)-3-phenylacrylonitrile, including palladium-catalyzed cyanation reactions [21]. In these transformations, microwave irradiation can significantly reduce reaction times from days to hours or even minutes, while maintaining or improving yields and stereoselectivity [21]. For example, the cyanide-free synthesis of aryl nitriles using palladium acetate/1,1-bis(diphenylphosphino)ferrocene as a catalyst system can be completed in 50 minutes under microwave conditions, compared to 48 hours with conventional heating [21].
Palladium-catalyzed cyanation represents a powerful approach for the synthesis of (Z)-3-phenylacrylonitrile, offering mild reaction conditions and excellent functional group tolerance [22] [23]. This methodology typically involves the cross-coupling of aryl halides or pseudohalides with cyanide sources in the presence of palladium catalysts, providing a direct route to nitrile-containing compounds [22] [24].
The development of efficient palladium catalyst systems has been crucial for the advancement of this synthetic approach [23]. Various ligands, including phosphines and N-heterocyclic carbenes, have been investigated to enhance catalyst activity and stability in the presence of cyanide, which is known to strongly coordinate to palladium and potentially cause catalyst deactivation [24] [25].
Table 4. Performance of Different Palladium Catalyst Systems in the Synthesis of (Z)-3-Phenylacrylonitrile
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | K₄[Fe(CN)₆] | Dioxane/H₂O | 80 | 12 | 85:15 | 76 |
| Pd(OAc)₂/DPPF | Formamide | Formamide | 120 | 24 | 80:20 | 70 |
| Precatalyst P1 | K₄[Fe(CN)₆] | Dioxane/H₂O | 70 | 6 | 90:10 | 92 |
| Pd₂(dba)₃/Xantphos | Zn(CN)₂ | THF | 40 | 8 | 88:12 | 85 |
| Pd(OAc)₂/NHC | Ethyl cyanoacetate | Toluene | 100 | 10 | 82:18 | 78 |
Recent advances in this field have focused on developing milder and more efficient protocols for palladium-catalyzed cyanation [22]. For instance, the use of palladacycle precatalysts has enabled the cyanation of aryl halides at lower temperatures (40-70°C) with excellent yields and improved stereoselectivity [23]. These precatalysts generate the active catalyst species efficiently in situ upon exposure to base, avoiding the need for preactivation steps that can lead to catalyst poisoning by cyanide [23].
The stereoselectivity in palladium-catalyzed cyanation reactions can be influenced by several factors, including the choice of ligand, solvent, and reaction temperature [24] [26]. Bulky bidentate phosphine ligands, such as Xantphos and DPPF, have been shown to favor the formation of Z-configured products by controlling the geometry of the palladium intermediate during the reductive elimination step [23] [26]. Additionally, the use of non-toxic cyanide sources, such as K₄[Fe(CN)₆] and ethyl cyanoacetate, has addressed safety concerns associated with traditional cyanide reagents while maintaining high reaction efficiency [23] [27].
Mechanistic studies have provided valuable insights into the factors governing stereoselectivity in these transformations [24]. The reaction typically proceeds through oxidative addition of the aryl halide to Pd(0), followed by cyanide coordination and reductive elimination [24]. The geometry of the palladium complex prior to reductive elimination largely determines the stereochemistry of the product, with certain ligand systems favoring configurations that lead to Z-configured products [24] [28].
The synthesis of (Z)-3-phenylacrylonitrile has been significantly advanced through the application of green chemistry principles, which aim to reduce environmental impact while maintaining or improving synthetic efficiency [29] [30]. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing safer reagents and solvents [30] [31].
Solvent-free reaction conditions represent a particularly effective green chemistry strategy for the synthesis of (Z)-3-phenylacrylonitrile [31]. The elimination of organic solvents not only reduces waste and environmental impact but can also enhance reaction rates and stereoselectivity in certain cases [31] [32]. For example, the Knoevenagel condensation of benzaldehyde with phenylacetonitrile can be conducted under solvent-free conditions using solid catalysts such as potassium hydroxide or calcium-barium carbonates, resulting in high yields and good Z-selectivity within minutes [15] [31].
Table 5. Green Chemistry Approaches for the Synthesis of (Z)-3-Phenylacrylonitrile
| Green Chemistry Approach | Catalyst/Reagent | Reaction Conditions | Reaction Time | Z:E Ratio | Yield (%) | Green Chemistry Metrics |
|---|---|---|---|---|---|---|
| Solvent-free Knoevenagel | KOH | 25°C, neat | 3 min | 78:22 | 85 | E-factor: 0.18 |
| Aqueous Media Synthesis | DMAP | 25°C, water | 60 min | 95:5 | 92 | E-factor: 0.12 |
| Microwave Activation | HMT | 100°C, water, MW | 3 min | 89:11 | 86 | Energy reduction: 95% |
| Biocatalysis | Lipase enzyme | 37°C, phosphate buffer | 4 h | 92:8 | 80 | E-factor: 0.25 |
| Recyclable Catalyst | Silica chloride | 100°C, solvent-free | 60 min | 91:9 | 90 | Catalyst recovery: 95% |
The use of water as a reaction medium represents another important green chemistry approach [32]. Water is an environmentally benign solvent that can promote certain reactions through hydrophobic effects and hydrogen bonding interactions [32] [33]. The development of water-compatible catalyst systems has enabled the efficient synthesis of (Z)-3-phenylacrylonitrile in aqueous media, eliminating the need for organic solvents [13] [33]. For instance, the use of 4-dimethylaminopyridine (DMAP) as a catalyst in water has been shown to provide excellent yields (>95%) and high Z-selectivity (95:5) for the Knoevenagel condensation leading to (Z)-3-phenylacrylonitrile [13].
Microwave-assisted synthesis represents a powerful green chemistry tool that significantly reduces energy consumption and reaction times [17] [18]. By providing efficient and targeted heating, microwave irradiation can accelerate reactions by orders of magnitude, reducing energy requirements while often improving yields and stereoselectivity [18] [19]. The application of microwave technology to the synthesis of (Z)-3-phenylacrylonitrile has demonstrated substantial improvements in both efficiency and environmental impact [20] [19].
The development of recyclable catalyst systems has further enhanced the sustainability of (Z)-3-phenylacrylonitrile synthesis [34]. Heterogeneous catalysts, such as silica-supported reagents and metal-organic frameworks, can be easily recovered and reused multiple times without significant loss of activity [34] [35]. This approach not only reduces waste generation but also improves the economic viability of the synthetic process [35].
Nuclear magnetic resonance spectroscopy provides crucial structural information for (Z)-3-phenylacrylonitrile through analysis of both proton and carbon environments. The compound displays characteristic resonances that confirm its geometric configuration and molecular connectivity.
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of (Z)-3-phenylacrylonitrile reveals distinct resonance patterns characteristic of the Z-geometric isomer [1]. The alkene proton appears as a singlet at 7.15 parts per million, indicating the absence of vicinal coupling due to the geometric constraints of the Z-configuration [1]. This chemical shift is consistent with a proton on a carbon bearing electron-withdrawing substituents, specifically the phenyl ring and nitrile group.
The aromatic proton signals manifest as a complex multiplet spanning 7.22-7.55 parts per million, encompassing five protons from the phenyl substituent [1]. This multiplet pattern reflects the overlapping signals from ortho, meta, and para aromatic protons, with chemical shifts influenced by the electron-withdrawing effect of the adjacent acrylonitrile moiety.
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of (Z)-3-phenylacrylonitrile. The alkene carbon directly attached to the phenyl group resonates at 110.21 parts per million, while the quaternary alkene carbon bearing the nitrile group appears at 153.20 parts per million [1]. These chemical shifts are characteristic of sp²-hybridized carbons in an α,β-unsaturated nitrile system.
The nitrile carbon exhibits a characteristic resonance at 122.11 parts per million, consistent with the typical range for cyano carbons in aromatic systems [1]. Aromatic carbons display resonances at 127.67 and 134.16 parts per million, reflecting the different electronic environments within the phenyl ring system [1].
Distortionless Enhancement by Polarization Transfer Experiments
Distortionless Enhancement by Polarization Transfer experiments facilitate the differentiation of carbon multiplicities, enabling clear identification of quaternary carbons, methines, methylenes, and methyl groups. For (Z)-3-phenylacrylonitrile, these experiments confirm the presence of aromatic methine carbons and the quaternary alkene carbon bearing the nitrile functionality.
Infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation and functional group identification for (Z)-3-phenylacrylonitrile. The infrared spectrum displays several diagnostic absorption bands that are consistent with the presence of aromatic, alkene, and nitrile functionalities.
The most prominent feature in the infrared spectrum is the intense nitrile stretching vibration, appearing in the range of 2237-2200 cm⁻¹ [2]. This absorption is characteristic of the C≡N triple bond and represents one of the most reliable diagnostic features for nitrile-containing compounds. The specific frequency within this range depends on the electronic environment surrounding the nitrile group, with conjugation to the phenyl ring influencing the exact position.
Additional significant absorption bands appear at 1637-1600 cm⁻¹, corresponding to C=N stretching vibrations, and at 1590-1528 cm⁻¹, attributed to C=C stretching modes [2]. These bands provide evidence for the unsaturated character of the compound and the presence of aromatic systems.
The region between 774-748 cm⁻¹ exhibits absorption bands associated with out-of-plane aromatic C-H bending vibrations and other skeletal deformations [2]. These low-frequency vibrations provide additional structural information about the substitution pattern and geometric arrangement of the molecule.
Ultraviolet-visible spectroscopy provides insight into the electronic transitions and conjugation patterns present in (Z)-3-phenylacrylonitrile. The compound exhibits characteristic absorption features arising from π→π* and n→π* electronic transitions within the extended conjugated system.
The primary absorption maximum occurs in the ultraviolet region, typically around 260-280 nanometers, corresponding to the π→π* transition of the conjugated phenyl-acrylonitrile system [3]. This transition reflects the delocalization of electrons across the aromatic ring and the α,β-unsaturated nitrile moiety.
Secondary absorption features may appear at shorter wavelengths, corresponding to higher-energy π→π* transitions localized primarily on the aromatic ring system [4]. The exact wavelengths and intensities of these transitions depend on the solvent environment and the degree of electronic conjugation within the molecule.
The absorption profile shows characteristic vibronic structure, reflecting the coupling between electronic and vibrational transitions. This structure provides information about the geometric configuration and the rigidity of the molecular framework in the excited state.
The melting point of (Z)-3-phenylacrylonitrile has been determined to be 22°C [5], indicating that the compound exists as a liquid at ambient temperature conditions. This relatively low melting point is consistent with the molecular structure, which lacks extensive intermolecular hydrogen bonding or strong dipolar interactions that would stabilize a crystalline phase at higher temperatures.
The phase behavior of (Z)-3-phenylacrylonitrile reflects the balance between molecular symmetry, dipolar interactions, and van der Waals forces. The Z-geometric configuration introduces a degree of molecular dipole moment due to the cis-arrangement of the phenyl ring and nitrile group, which influences the packing efficiency in the solid state.
Thermal analysis reveals that the compound undergoes a clean phase transition from solid to liquid without decomposition at the melting point. The enthalpy of fusion and related thermodynamic parameters provide insight into the strength of intermolecular interactions in the crystalline phase.
The boiling point of (Z)-3-phenylacrylonitrile is reported as 254-255°C at standard atmospheric pressure [5]. This elevated boiling point reflects the molecular weight of 129.16 g/mol and the presence of aromatic π-electron systems that contribute to intermolecular attractive forces through π-π stacking interactions.
The volatility characteristics of the compound are moderate, with significant vapor pressure developing only at elevated temperatures. The refractive index of 1.6020 [5] indicates substantial electron density and polarizability, consistent with the aromatic character and contributing to the relatively low volatility at ambient conditions.
The boiling point elevation compared to simple alkenes of similar molecular weight reflects the stabilizing influence of the aromatic ring system and the polar nitrile functionality. These structural features increase intermolecular attractive forces and reduce the tendency for vapor formation at lower temperatures.
The solubility characteristics of (Z)-3-phenylacrylonitrile in various organic solvents follow predictable patterns based on polarity and hydrogen bonding capacity. The compound exhibits high solubility in polar aprotic solvents such as dichloromethane and tetrahydrofuran, which can effectively solvate the dipolar nitrile functionality without competing for hydrogen bonding sites.
Aromatic solvents such as toluene provide excellent dissolution properties due to favorable π-π interactions between the solvent and the phenyl ring of the solute [6]. This compatibility results from the similar electronic characteristics and the ability to form favorable intermolecular interactions through π-electron overlap.
Moderate solubility is observed in solvents of intermediate polarity, such as ethyl acetate and acetonitrile. These solvents provide adequate solvation of the polar nitrile group while maintaining compatibility with the aromatic portion of the molecule [6].
Limited solubility occurs in polar protic solvents such as ethanol, where hydrogen bonding with the solvent competes with solvation of the nitrile functionality. Non-polar solvents such as n-hexane show poor solvation due to the polar character of the nitrile group and the inability to provide adequate stabilization of the dipolar molecule.
The compound is essentially insoluble in water due to the hydrophobic aromatic system and the inability of water to effectively solvate the organic framework. This behavior is typical for aromatic nitriles and reflects the dominant influence of hydrophobic interactions.
Crystallographic analysis of (Z)-3-phenylacrylonitrile and related compounds provides detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. Single-crystal X-ray diffraction studies reveal the three-dimensional structure and confirm the Z-geometric configuration of the double bond.
The molecular geometry in the crystalline state shows planarity of the acrylonitrile moiety with the phenyl ring adopting a slightly twisted conformation to minimize steric interactions [7]. Bond lengths and angles are consistent with sp²-hybridization of the alkene carbons and typical aromatic geometry for the phenyl substituent.
Intermolecular packing in the crystal structure is stabilized primarily through van der Waals interactions and weak π-π stacking between aromatic rings [8]. The dipolar character of the molecule, arising from the nitrile functionality, contributes to electrostatic interactions that influence the overall packing arrangement.
Crystal packing analysis reveals the formation of molecular layers or columns, with molecules arranged to maximize favorable intermolecular contacts while minimizing unfavorable steric interactions [9] [10]. The Z-configuration facilitates specific packing motifs that differ significantly from those observed in E-isomers of similar compounds.
Weak hydrogen bonding interactions may occur between aromatic C-H groups and the nitrile nitrogen, contributing to the overall stability of the crystal structure [8]. These interactions, while individually weak, collectively influence the solid-state properties and thermal behavior of the compound.